N-Benzyloxycarbonyl-O-benzoylAspartame-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

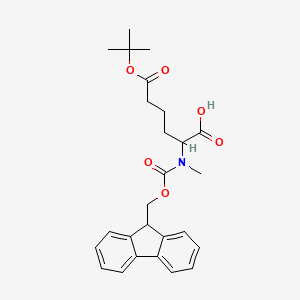

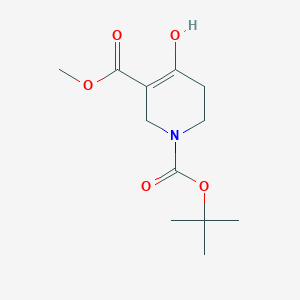

N-Benzyloxycarbonyl-O-benzoylAspartame-d5 est un dérivé de l'aspartame, un édulcorant artificiel largement connu. Ce composé est marqué au deutérium (d5), ce qui le rend utile dans diverses applications de recherche scientifique, en particulier dans les domaines de la chimie et de la biologie. La présence des groupes benzyloxycarbonyle (Cbz) et benzoyle confère une stabilité et une fonctionnalité supplémentaires à la molécule, ce qui en fait un outil précieux pour l'étude des voies métaboliques et des mécanismes réactionnels.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-Benzyloxycarbonyl-O-benzoylAspartame-d5 implique généralement la protection des groupes amino et hydroxyle à l'aide de groupes benzyloxycarbonyle et benzoyle, respectivement. Le groupe N-benzyloxycarbonyle peut être introduit en faisant réagir le chloroformiate de benzyle avec le groupe amino en présence d'une base douce à température ambiante . Le groupe O-benzoyle peut être introduit en utilisant du chlorure de benzoyle en présence d'une base telle que la triéthylamine .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de réactifs deutérés est essentielle pour le marquage du composé au deutérium.

Analyse Des Réactions Chimiques

Types de réactions

N-Benzyloxycarbonyl-O-benzoylAspartame-d5 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction: Les réactions de réduction peuvent être réalisées en utilisant des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution: Des réactions de substitution nucléophile peuvent se produire au niveau des groupes benzyloxycarbonyle ou benzoyle en utilisant des nucléophiles comme des amines ou des thiols

Réactifs et conditions courants

Oxydation: Peroxyde d'hydrogène, permanganate de potassium.

Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution: Amines, thiols.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les amines et les phénols déprotégés, ainsi que des dérivés substitués du composé d'origine .

Applications de recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique:

Chimie: Utilisé comme composé de référence pour l'étude des mécanismes réactionnels et de la cinétique.

Biologie: Employé dans les études métaboliques pour suivre les voies biochimiques.

Médecine: Utilisé dans le développement de médicaments et les études pharmacocinétiques.

Industrie: Appliqué dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes benzyloxycarbonyle et benzoyle assurent la stabilité et protègent le composé contre une dégradation prématurée. Le marquage au deutérium permet un suivi et une analyse précis dans les études métaboliques.

Applications De Recherche Scientifique

N-Benzyloxycarbonyl-O-benzoylAspartame-d5 has a wide range of applications in scientific research:

Chemistry: Used as a reference compound for studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies.

Industry: Applied in the synthesis of complex organic molecules and pharmaceuticals.

Mécanisme D'action

The mechanism of action of N-Benzyloxycarbonyl-O-benzoylAspartame-d5 involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl and benzoyl groups provide stability and protect the compound from premature degradation. The deuterium labeling allows for precise tracking and analysis in metabolic studies.

Comparaison Avec Des Composés Similaires

Composés similaires

N-Benzyloxycarbonyl-Aspartame: Structure similaire, mais sans marquage au deutérium.

O-BenzoylAspartame: Manque le groupe benzyloxycarbonyle.

Unicité

N-Benzyloxycarbonyl-O-benzoylAspartame-d5 est unique en raison de son marquage au deutérium, ce qui améliore son utilité dans les applications de recherche. La présence à la fois des groupes benzyloxycarbonyle et benzoyle confère une stabilité et une fonctionnalité supplémentaires, ce qui en fait un outil polyvalent dans divers domaines scientifiques.

Propriétés

IUPAC Name |

benzyl 4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJGBERAZUMDJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)

![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)

![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)

![N-[3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide](/img/structure/B12287251.png)

![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12287262.png)

![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)